1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
The compound “1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine” is a synthetic organic molecule that features a combination of several functional groups, including a triazole ring, a piperazine ring, and various aromatic substituents. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound “1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine” can undergo various chemical reactions, including:
Oxidation: The triazole ring and aromatic substituents can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at specific sites, such as the aromatic rings, under appropriate conditions.
Substitution: The aromatic substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the sites of reactivity within the molecule. For example, oxidation may lead to the formation of quinones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a ligand for various biological targets, such as enzymes or receptors
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects. Its combination of functional groups may allow it to modulate specific biological pathways, making it a candidate for the development of new drugs.
Industry
In industry, the compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure may also make it useful in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of “1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine” depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, modulating their activity, and influencing various cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other triazole-containing molecules, piperazine derivatives, and compounds with similar aromatic substituents. Examples include:
- (1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone
- (4-(4-fluorophenyl)piperazin-1-yl)methanone
- Other triazole-piperazine hybrids
Uniqueness
The uniqueness of “1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine” lies in its specific combination of functional groups and aromatic substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-4-yltriazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN6O/c25-20-3-1-2-4-21(20)32-23(17-9-11-27-12-10-17)22(28-29-32)24(33)31-15-13-30(14-16-31)19-7-5-18(26)6-8-19/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJNDJDFNGHCJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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